2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has additional functional groups such as methoxymethoxy and trifluoromethyl attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles are synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring of carbon atoms) with a carboxylic acid group (-COOH), a methoxymethoxy group (-OCH2OCH3), and a trifluoromethyl group (-CF3) attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Directed Lithiation of Benzoic Acids
Benzoic acids, including derivatives like 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid, are significant for their role in lithiation processes. The study by Bennetau et al. (1995) demonstrates the capacity of benzoic acids to direct metallation, leading to the formation of ortho-substituted products and providing pathways to tri- and tetra-substituted benzoic acids with various functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Synthesis with Hydrogen Isotopes
Incorporation of hydrogen isotopes into benzoic acid derivatives like this compound is a field of interest in radiolabeling. Shevchenko et al. (2014) achieved labeled compounds with significant molar radioactivities, highlighting the compound's potential in radiolabeled studies (Shevchenko, Nagaev, & Myasoedov, 2014).
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
The role of benzoic acid derivatives in enhancing MALDI mass spectrometry is explored by Karas et al. (1993). Their study shows that such derivatives, when used as additives, improve ion yields and signal-to-noise ratios, especially in the analysis of high-mass range molecules (Karas, Ehring, Nordhoff, Stahl, Strupat, Hillenkamp, Grehl, & Krebs, 1993).
Crystal Structure Analysis
The crystal structures of related compounds, as studied by Suchetan et al. (2016), provide insights into the molecular arrangements of benzoic acid derivatives. This knowledge is fundamental in understanding the physical and chemical properties of these compounds (Suchetan, Suneetha, Naveen, Lokanath, & Krishna Murthy, 2016).
Functionalisation in Organic Synthesis
The functionalization of benzoic acid derivatives, including trifluoromethyl groups, is a key aspect of organic synthesis. Dmowski and Piasecka-Maciejewska (1998) explored the regioselective metalation and carboxylation of such compounds, leading to the synthesis of variously substituted benzoic acids (Dmowski & Piasecka-Maciejewska, 1998).
Crystalline Structures of Alkoxy-Substituted Benzoic Acids
Raffo et al. (2014) examined the crystalline structures of alkoxy-substituted benzoic acids, providing valuable information on their molecular features and packing arrangements. Such studies are crucial for understanding the material properties of these compounds (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).
Supramolecular Liquid-Crystalline Networks
Kihara et al. (1996) investigated the formation of supramolecular liquid-crystalline networks using benzoic acid derivatives. Their study highlights the potential of these compounds in developing advanced materials with specific properties (Kihara, Kato, Uryu, & Fréchet, 1996).
Novel Industrial Process Scale-Up
The work by Zhang et al. (2022) demonstrates the scalable industrial synthesis of a benzoic acid derivative, emphasizing its relevance in the manufacturing of therapeutic agents (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-16-5-17-8-3-2-6(10(11,12)13)4-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOVNBDPOMOLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473204 | |
Record name | 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368422-27-9 | |
Record name | 2-(methoxymethoxy)-5-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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